molecular formula C8H9N3O3 B1265467 3-Amino-2-methyl-5-nitrobenzamide CAS No. 3572-44-9

3-Amino-2-methyl-5-nitrobenzamide

Cat. No.: B1265467
CAS No.: 3572-44-9
M. Wt: 195.18 g/mol
InChI Key: RBLRQBGOUCRKRT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Amino-2-methyl-5-nitrobenzamide, also known as Anot, is a metabolite of dinitolmide . Dinitolmide is an antiprotozoal agent extensively used in poultry farming . .

Mode of Action

The exact mode of action of Anot is not well-documented. As a metabolite of dinitolmide, it might share similar properties and mechanisms. Dinitolmide is known to be an anticoccidial agent, meaning it works against coccidia parasites . The specific interaction of Anot with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its relationship with dinitolmide, it might be involved in the life cycle of coccidia parasites

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anot is currently limited. It’s known that Anot is a metabolite of dinitolmide , suggesting it’s formed in the body during the metabolism of dinitolmide. More research is needed to understand its pharmacokinetic properties and how they impact bioavailability.

Result of Action

As a metabolite of dinitolmide, it might contribute to the anticoccidial effects of the parent compound

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Anot is known to be stable under normal temperatures . It may pose an explosion hazard under high temperatures or when exposed to strong oxidizing agents . It’s soluble in lipid solvents , which could influence its distribution in the body. It should be stored in a cool, dry place, away from light and sources of ignition .

Biochemical Analysis

Biochemical Properties

3-Amino-2-methyl-5-nitrobenzamide plays a significant role in biochemical reactions, particularly as a metabolite of dinitolmide. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized as an analytical reference standard for the determination of the analyte in chicken tissues and eggs by accelerated solvent extraction with a neutral alumina solid-phase extraction column in conjunction with gas chromatography-tandem mass spectrometry

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a metabolite of dinitolmide, it exhibits anticoccidial effects, which are crucial in poultry farming . The compound’s low toxicity and stability make it a valuable agent in studying cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its application. The compound’s interactions with enzymes and proteins can lead to changes in gene expression, further influencing cellular functions . These molecular mechanisms are essential for understanding its role in biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, making it a reliable agent for long-term biochemical assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anticoccidial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in its application. These dosage-dependent effects are crucial for determining its safety and efficacy in veterinary and pharmaceutical contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. As a metabolite of dinitolmide, it participates in the metabolic processes that lead to its formation and degradation . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its application in biochemical assays and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications.

Preparation Methods

The synthesis of 3-Amino-2-methyl-5-nitrobenzamide can be achieved through various methods. One common method involves the reaction of nitrochloromethane with aniline . The reaction conditions typically include:

    Reagents: Nitrochloromethane, aniline

    Solvents: Fatty solvents

    Conditions: Controlled temperature and pressure to avoid explosion hazards

Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as accelerated solvent extraction (ASE) combined with solid-phase extraction (SPE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) .

Chemical Reactions Analysis

3-Amino-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, iron powder

    Solvents: Methanol, dimethyl sulfoxide (DMSO)

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-2-methyl-5-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

3-Amino-2-methyl-5-nitrobenzamide can be compared with other similar compounds such as:

  • 3-Amino-5-nitro-o-toluamide
  • 2-Methyl-3-amino-5-nitrobenzamide
  • 3,5-Dinitro-o-toluamide

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific use as a metabolite of dinitolmide and its applications in poultry farming .

Properties

IUPAC Name

3-amino-2-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRQBGOUCRKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189243
Record name Anot
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-44-9
Record name 3-Amino-5-nitro-o-toluamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anot
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anot
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methyl-5-nitrobenzamide
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Record name 3-AMINO-2-METHYL-5-NITROBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical methods used to detect 3-ANOT in biological samples?

A1: The research article describes the development and validation of a highly sensitive and selective method for detecting 3-ANOT in eggs using Accelerated Solvent Extraction coupled with Gas Chromatography-Tandem Mass Spectrometry (ASE-GC-MS/MS) []. This method utilizes acetonitrile for extraction and neutral alumina solid-phase extraction for purification before analysis via GC-MS/MS. [] This method proved effective for quantifying 3-ANOT, a metabolite of the veterinary drug dinitolmide, in egg samples. []

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